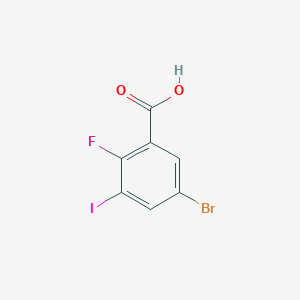

5-Bromo-2-fluoro-3-iodobenzoic acid

Description

Significance of Halogenated Aromatic Systems in Chemical Research

Halogenated aromatic compounds are fundamental to modern chemical science, with applications spanning from pharmaceuticals and agrochemicals to materials science. rsc.orgnih.govmt.com The introduction of halogen atoms into an organic molecule can profoundly influence its physical, chemical, and biological properties. rsc.org For instance, halogens can alter a molecule's stability, lipophilicity, and binding interactions with biological targets. rsc.orgacs.org

In medicinal chemistry, halogenation is a widely used strategy to enhance the therapeutic potential of drug candidates. acs.org Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as halogen bonding, where the halogen atom acts as a Lewis acid. acs.org This interaction has been increasingly recognized and exploited in rational drug design to improve the binding affinity of ligands to proteins. acs.org Furthermore, halogenated aromatics are crucial synthetic intermediates, largely because the carbon-halogen bond provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. researchgate.net

Overview of Densely Substituted Benzoic Acids: A Retrosynthetic Perspective

Densely substituted benzoic acids, which possess multiple functional groups on the benzene (B151609) ring, present unique synthetic challenges. The design of a synthetic route for such complex molecules is often guided by retrosynthetic analysis. This strategy involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

For substituted benzoic acids, common retrosynthetic approaches include:

Oxidation of an alkylbenzene: A methyl group on a benzene ring can be oxidized to a carboxylic acid, for example, using potassium permanganate (B83412) (KMnO4). youtube.com

Carbonation of a Grignard reagent: An aryl halide, such as bromobenzene, can be converted into a Grignard reagent, which then reacts with carbon dioxide to form the corresponding benzoic acid. youtube.com

Functional group interconversion: The synthesis plan must carefully consider the directing effects of the substituents already on the ring. Electron-withdrawing groups, like the carboxyl group itself, direct incoming electrophiles to the meta-position, while most halo-, alkyl-, and alkoxy- groups direct to the ortho- and para-positions. pearson.comlibretexts.org

Planning the synthesis of a polysubstituted benzoic acid requires a strategic sequence of reactions to install the various groups in the correct positions, often using blocking groups or carefully chosen reaction sequences to achieve the desired regiochemistry. pearson.com

Positioning of 5-Bromo-2-fluoro-3-iodobenzoic Acid within Contemporary Organic Synthesis

This compound (CAS No. 21740-00-1) is a prime example of a densely functionalized benzoic acid. nbinno.com Its structure features a carboxyl group and three different halogen atoms, each occupying a specific position on the aromatic ring. This unique substitution pattern makes it a highly valuable, specialized building block for creating more complex molecules. nbinno.comchemicalbook.com It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. nbinno.comchemicalbook.com

The distinct reactivity of each halogen atom (C-F, C-Br, C-I) allows for selective, stepwise functionalization. The carbon-iodine bond is generally the most reactive towards cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), followed by the carbon-bromine bond, while the carbon-fluorine bond is typically the most inert under these conditions. This hierarchy of reactivity enables synthetic chemists to introduce different molecular fragments at the 3- and 5-positions in a controlled manner.

A closely related compound, 5-bromo-2-iodobenzoic acid, is used to prepare 1-acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX), a highly active trivalent iodine reagent. This reagent is effective for oxidizing alcohols to their corresponding aldehydes and ketones. This application for a similar structure underscores the potential of this compound as a precursor for developing novel reagents and complex molecular architectures.

Below are some of the key properties of this compound.

| Property | Value |

| CAS Number | 21740-00-1 |

| Molecular Formula | C₇H₃BrFO₂ |

| Molecular Weight | 326.91 g/mol |

| Appearance | Off-white to light yellow powder |

| Melting Point | 161-163°C |

| pKa (Predicted) | 2.47 ± 0.10 |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSBIABPRGSFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Fluoro 3 Iodobenzoic Acid

Halogen-Specific Reactivity: Differential Activation

The reactivity of the halogen substituents on the benzene (B151609) ring is not uniform. The distinct electronic properties and bond strengths of the carbon-iodine, carbon-bromine, and carbon-fluorine bonds allow for selective chemical reactions at specific positions. This differential activation is particularly crucial in transition metal-catalyzed cross-coupling reactions.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is highly dependent on the nature of the halogen. The general order of reactivity for oxidative addition to a palladium(0) complex is I > Br > Cl > F. This trend is attributed to the decreasing carbon-halogen bond dissociation energy down the group. The C-I bond is the weakest and therefore the most easily cleaved, making the iodine-substituted position the most reactive site for cross-coupling. nih.gov

For 5-bromo-2-fluoro-3-iodobenzoic acid, the carbon-iodine bond at the C3 position is significantly more susceptible to oxidative addition than the carbon-bromine bond at the C5 position. This substantial difference in reactivity allows for highly regioselective cross-coupling reactions. It is possible to selectively functionalize the C3 position via reactions like Suzuki-Miyaura or Sonogashira coupling while leaving the C-Br bond intact for subsequent transformations. nih.govbeilstein-journals.org This stepwise functionalization is a powerful strategy for building molecular complexity from a single starting material. For instance, a one-pot sequential cross-coupling can be performed by first reacting the iodide at a lower temperature and then, after the addition of a second coupling partner, increasing the temperature to react the bromide. nih.gov

The fluorine atom at the C2 position exerts a strong influence on the reactivity of the entire aromatic system. Due to its high electronegativity, fluorine has a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. Consequently, the presence of fluorine can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, especially at the ortho and para positions. libretexts.orgnih.gov

The -I effect of fluorine also increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. While fluorine also possesses a positive mesomeric or resonance effect (+M effect) due to its lone pairs, this effect is generally weaker than its inductive effect in the context of aromatic reactivity. The strong -I effect, combined with the presence of the other halogens and the carboxylic acid group, renders the aromatic ring electron-deficient. This electronic characteristic is a determining factor in the types of reactions the molecule can undergo and the conditions required to achieve them.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The substituents on the benzene ring dictate the regioselectivity of further substitution reactions. For electrophilic aromatic substitution (EAS), the existing groups are generally deactivating due to their electron-withdrawing nature. Halogens are typically ortho, para-directors, while the carboxylic acid group is a meta-director. Given the steric hindrance and the combined deactivating effects, forcing conditions would likely be required for any electrophilic substitution.

Conversely, the electron-deficient nature of the ring makes it a good candidate for nucleophilic aromatic substitution (SNAr). SNAr reactions are favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group (like a halogen). libretexts.org In this compound, the halogens themselves could potentially act as leaving groups, activated by the other electron-withdrawing substituents. The reaction proceeds through a resonance-stabilized carbanion intermediate (a Meisenheimer complex). nih.gov The presence of multiple electron-withdrawing groups generally activates the ring for this type of transformation. libretexts.org

Cross-Coupling Methodologies Utilizing this compound as a Substrate

The differential reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for sequential cross-coupling reactions, allowing for the controlled and stepwise construction of biaryl and aryl-alkyne structures.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org When this compound is used as the substrate, the reaction can be controlled to occur selectively at the more reactive C-I bond. nih.gov By carefully choosing the catalyst system, base, and reaction temperature, the iodine at the C3 position can be coupled with a boronic acid, leaving the bromine at the C5 position available for a subsequent, different coupling reaction. beilstein-journals.org

The general mechanism involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-I position

| Catalyst | Base | Solvent | Temperature | Target Position | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 °C | C-I | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Room Temp. - 50 °C | C-I | nih.gov |

| Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | THF | 60 °C | C-I | capes.gov.br |

This table presents typical conditions for selective Suzuki-Miyaura coupling on substrates with both iodo and bromo substituents. The conditions are inferred to be effective for this compound based on established principles of halogen reactivity.

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound would proceed with high regioselectivity at the C3 (iodo) position. sigmaaldrich.comsigmaaldrich.com This allows for the synthesis of 3-alkynyl-5-bromo-2-fluorobenzoic acid derivatives.

The reaction can be performed under traditional copper co-catalyzed conditions or using copper-free protocols, which have been developed to avoid issues related to the copper catalyst, such as the formation of diynes. nih.gov The choice of ligands, base, and solvent is critical for achieving high yields and selectivity. libretexts.org

Table 2: Representative Conditions for Selective Sonogashira Coupling at the C-I position

| Catalyst System | Base | Solvent | Temperature | Target Position | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | THF | Room Temp. - 50 °C | C-I | libretexts.orgresearchgate.net |

| Pd(OAc)₂ / P(p-tol)₃ | DBU | DMF | 80 °C | C-I | nih.gov |

| [DTBNpP]Pd(crotyl)Cl | TBAF | THF | Room Temperature | C-I | researchgate.net |

This table shows representative conditions for selective Sonogashira coupling on iodo-bromo aromatic systems. These conditions are expected to be applicable to this compound, targeting the more reactive C-I bond.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, involving an aryl halide and an amine in the presence of a base and a specialized palladium-phosphine catalyst. nih.govchemicalbook.com For a polyhalogenated substrate like This compound , the reaction's site of C-N bond formation is dictated by the relative reactivity of the carbon-halogen bonds.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl > C-F. This selectivity is primarily due to the differences in carbon-halogen bond dissociation energies (BDEs), with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium(0) catalyst.

Consequently, in a Buchwald-Hartwig amination of This compound , the reaction is expected to proceed with high selectivity at the C-I bond. The reaction would involve the oxidative addition of the palladium catalyst to the C-I bond at the C3 position, followed by coordination of the amine, deprotonation by the base, and reductive elimination to furnish the 3-amino product, leaving the bromo and fluoro groups intact. While specific experimental data for this exact substrate is not prevalent in published literature, studies on similar polyhalogenated systems, such as the nickel-catalyzed amination of 1-bromo-4-iodobenzene (B50087) which yields 4-bromo-N-(p-tolyl)aniline selectively, support this predicted outcome. nih.gov

Table 1: Predicted Outcome of Buchwald-Hartwig Amination

| Reactant | Coupling Partner | Predicted Major Product | Unreacted Positions |

|---|

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed method to form a carbon-carbon bond between an aryl halide and an alkene. Similar to the Buchwald-Hartwig reaction, the selectivity in polyhalogenated substrates is determined by the rate of oxidative addition of the palladium catalyst to the carbon-halogen bonds. The preferential reactivity order remains C-I > C-Br.

For This compound , the Heck coupling is anticipated to occur exclusively at the C3-iodo position. This allows for the introduction of a vinyl group at this position while preserving the bromine atom for potential subsequent transformations. Research on the closely related 3-Bromo-5-iodobenzoic acid demonstrates this principle, where it serves as a starting material for a regioselective Heck cross-coupling reaction at the iodo-position. sigmaaldrich.comsigmaaldrich.com This precedent strongly suggests that This compound would react with an alkene (e.g., styrene (B11656) or an acrylate) at the C3 position to yield a 3-vinyl-5-bromo-2-fluorobenzoic acid derivative.

Ullmann-type Coupling Reactions

Ullmann-type reactions are copper-catalyzed cross-couplings that can form carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. organic-chemistry.org The classic Ullmann condensation typically requires harsh conditions, but modern modifications using ligands and various copper(I) sources have made the reaction more versatile and milder. nih.gov

In the context of polyhalogenated arenes, copper-catalyzed couplings also generally exhibit selectivity for the C-I bond over the C-Br bond. Therefore, an Ullmann-type reaction on This compound , such as an N-arylation with an amine or an O-arylation with a phenol, would be expected to occur at the C3-iodo position. Copper-catalyzed amination procedures have been shown to be highly regioselective for the bromide adjacent to a carboxylic acid moiety in certain bromobenzoic acids, but the much greater reactivity of the C-I bond would be the dominating factor in this substrate. nih.gov

Reactions Involving the Carboxyl Functional Group

The carboxylic acid moiety presents a reactive site independent of the halogenated aromatic ring.

Esterification and Amidation

The carboxyl group of This compound can readily undergo standard transformations such as esterification and amidation.

Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions (such as catalytic sulfuric acid) via Fischer esterification will yield the corresponding ester. For example, the reaction of the related 3-Bromo-5-iodobenzoic acid to form Methyl 3-bromo-5-iodobenzoate is a known transformation. sigmaaldrich.comsigmaaldrich.com This reaction typically does not affect the aryl-halogen bonds.

Amidation: Formation of an amide requires activation of the carboxylic acid, for instance, by conversion to an acid chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like DCC or EDC). The resulting activated species can then react with a primary or secondary amine to form the corresponding amide. These conditions are generally mild enough to leave the C-I and C-Br bonds intact.

Decarboxylation Pathways

Decarboxylation of aromatic carboxylic acids involves the removal of the -COOH group and its replacement with a hydrogen atom. This transformation is typically not facile and often requires harsh conditions or metal catalysis, commonly with copper salts in a solvent like quinoline (B57606) at high temperatures. If subjected to such conditions, This compound would be expected to decarboxylate to yield 1-Bromo-3-fluoro-5-iodobenzene . The efficiency of this reaction can be influenced by the electronic nature and position of the other ring substituents.

Mechanisms of Selectivity in Complex Halogenated Systems

The ability to perform selective transformations on a polyhalogenated molecule like This compound is crucial for its use in multistep synthesis. The selectivity of the cross-coupling reactions discussed above (Buchwald-Hartwig, Heck, Ullmann) is governed by several key factors.

Table 2: Factors Governing Selectivity in Cross-Coupling Reactions

| Factor | Influence on Reactivity of this compound |

|---|---|

| Bond Dissociation Energy (BDE) | The primary determinant of selectivity. The C-I bond (at C3) has the lowest BDE, making it the most reactive site for oxidative addition with Pd(0) or Cu(I) catalysts. The C-Br bond (at C5) is stronger, and the C-F bond (at C2) is the strongest and generally unreactive in these catalytic cycles. |

| Electronic Effects | The electron-withdrawing nature of the fluorine atom at C2 and the carboxylic acid at C1 increases the electrophilicity of the aromatic ring. This effect is more pronounced at the adjacent C3 position, further activating the C-I bond towards nucleophilic attack by the metal catalyst. |

| Catalyst and Ligand System | The choice of catalyst (e.g., Palladium vs. Nickel vs. Copper) and the steric and electronic properties of the ligands (e.g., bulky phosphine (B1218219) ligands in Buchwald-Hartwig) can fine-tune reactivity and selectivity. While the inherent BDE difference is usually dominant, specialized systems can sometimes alter the expected outcome. nih.gov |

| Steric Hindrance | The substituents ortho to a halogen can influence its accessibility to the catalyst. In this molecule, the C-I bond at C3 is flanked by the C2-fluoro and a hydrogen, while the C-Br bond at C5 is flanked by two hydrogens. The steric environment is not expected to override the powerful electronic and BDE factors favoring reaction at the C-I bond. |

Derivatization and Complex Molecule Synthesis Using 5 Bromo 2 Fluoro 3 Iodobenzoic Acid As a Precursor

Synthesis of Biaryl Compounds and Substituted Heterocycles

The primary utility of 5-bromo-2-fluoro-3-iodobenzoic acid in the synthesis of biaryl and heterocyclic structures lies in its capacity for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is the most labile and can be selectively targeted in palladium-catalyzed reactions, such as Suzuki or Sonogashira couplings, while leaving the carbon-bromine bond intact for subsequent transformations.

This selective reactivity is a cornerstone of its synthetic value. For instance, the iodo position can be coupled with a boronic acid or an alkyne under mild palladium catalysis. Following this initial coupling, the bromo position on the newly formed biaryl or aryl-alkyne intermediate can then be subjected to a second, distinct cross-coupling reaction under slightly more forcing conditions. This sequential approach allows for the controlled and predictable assembly of highly substituted, non-symmetrical biaryl and heterocyclic cores that would be challenging to create using other methods.

A patent for novel benzamide (B126) compounds illustrates the use of a related isomer, 3-bromo-2-fluoro-5-iodobenzoic acid, in just such a sequence. The synthesis starts by coupling the iodo-substituted position with a thiazole (B1198619) derivative, demonstrating the principle of selective functionalization to build a complex heterocyclic system . This same principle is directly applicable to this compound.

Development of Advanced Organic Scaffolds

The term "advanced organic scaffold" refers to a core molecular framework from which a multitude of derivatives can be synthesized. This compound is an ideal starting material for generating such scaffolds due to its multiple, orthogonally reactive sites.

After an initial coupling at the iodine position, the remaining bromine atom serves as a handle for further diversification. This second handle can be used to introduce another aryl or heteroaryl group, an alkyl chain, or to initiate the formation of a new ring system, leading to complex polycyclic or tricyclic scaffolds. For example, an intramolecular reaction could be designed where a substituent introduced at the initial coupling site reacts with the bromo-position to form a new fused ring.

The presence of the fluorine atom and the carboxylic acid group adds further layers of complexity and utility. The fluorine atom can influence the electronic properties and conformation of the final molecule, while the carboxylic acid provides a convenient point for amide bond formation, esterification, or reduction to an alcohol, further expanding the range of possible derivatives.

Rational Design of Derivatives for Specific Synthetic Goals

The predictable reactivity of this compound facilitates the rational design of synthetic routes to target molecules with specific functionalities. Chemists can plan a multi-step synthesis by strategically choosing which halogen to react at each step and which coupling partner to introduce.

For example, in the synthesis of complex pharmaceutical intermediates, a two-step coupling process can be envisioned:

Step 1 (Iodine Functionalization): A Suzuki coupling is performed using a specific boronic acid to install a desired aryl or heteroaryl group at the 3-position. The reaction conditions are chosen to be mild enough to not affect the C-Br bond.

Step 2 (Bromine Functionalization): The resulting 5-bromo-3-aryl-2-fluorobenzoic acid intermediate is then subjected to a second coupling reaction, for instance a Sonogashira coupling with a terminal alkyne, to introduce an alkynyl group at the 5-position.

This planned, sequential approach is exemplified in a patent describing the synthesis of complex benzamides, where a related bromo-iodo-substituted benzoic acid is used as the starting point for a multi-step construction of the final active molecule . This methodology allows for precise control over the final structure, which is a key aspect of rational synthesis.

Role in Building Block Libraries for Diversified Compound Synthesis

Building block libraries are collections of structurally diverse, yet synthetically compatible, chemical intermediates used in high-throughput screening and drug discovery. This compound is an archetypal building block for such libraries.

Its three distinct points of potential modification (iodo, bromo, and carboxyl groups) allow for the creation of a vast number of derivatives from a single starting material. By combining a set of boronic acids for the first coupling (at the iodine position) with a second set of coupling partners (e.g., amines, alkynes, or other organometallics) for the second coupling (at the bromine position), and finally a set of amines for amide formation at the carboxyl group, a large and diverse library of compounds can be rapidly assembled.

This "mix-and-match" strategy, enabled by the orthogonal reactivity of the precursor, is a powerful tool in diversity-oriented synthesis. The resulting library of compounds can then be screened for desired properties, accelerating the discovery of new molecules with specific functions.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Fluoro 3 Iodobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the precise structure of 5-Bromo-2-fluoro-3-iodobenzoic acid in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum is anticipated to show two signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the through-bond and through-space effects of the adjacent halogen and carboxylic acid substituents. The proton ortho to the iodine and para to the bromine would likely appear at a different chemical shift compared to the proton positioned between the bromine and the carboxylic acid group. Coupling between these two protons would provide information about their relative positions.

The ¹³C NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the carboxylic acid carbon. The carbon atoms directly bonded to the electronegative fluorine, bromine, and iodine atoms, as well as the carboxyl group, would exhibit characteristic downfield shifts. The precise chemical shift values would be crucial for confirming the substitution pattern.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.0 - 8.5 | Doublet, Doublet |

| ¹³C (Aromatic) | 90 - 165 | Singlet, Doublet (due to C-F coupling) |

Note: The above table is predictive and awaits experimental verification.

Fluorine-19 (¹⁹F) and Iodine-127 (¹²⁷I) NMR Spectroscopy

¹⁹F NMR spectroscopy would provide a highly sensitive and specific signal for the single fluorine atom on the aromatic ring. The chemical shift of the fluorine nucleus would be indicative of its electronic environment, and its coupling to adjacent protons would further confirm the structure.

¹²⁷I NMR spectroscopy, while less common due to the quadrupolar nature of the iodine nucleus which often leads to broad signals, could potentially offer insights into the iodine's chemical environment. However, obtaining a high-resolution spectrum for this nucleus can be challenging.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the correlation between the two aromatic protons through their scalar coupling, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated aromatic carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the exact molecular formula of this compound. The accurate mass measurement would provide a molecular formula consistent with C₇H₃BrFIO₂. The isotopic pattern observed in the mass spectrum, arising from the presence of bromine (⁷⁹Br and ⁸¹Br) and other elements, would further corroborate the elemental composition.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), would reveal the characteristic fragmentation pathways of the molecule. The initial fragmentation would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O) or cleavage of the carbon-halogen bonds. The observed fragment ions would provide valuable structural information, complementing the NMR data.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography would elucidate the crystal packing arrangement. A key feature to investigate would be the intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid groups. It is expected that the carboxylic acid moieties would form dimers through hydrogen bonds. Additionally, other non-covalent interactions, such as halogen bonding (involving bromine and/or iodine) and π-π stacking between the aromatic rings, could play a significant role in the crystal lattice. The nature and geometry of these interactions are fundamental to understanding the supramolecular chemistry of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Conformational Analysis in the Crystalline State

The planarity of the benzoic acid core is a central aspect of its conformational analysis. The carboxylic acid group can be either coplanar with the benzene ring or twisted out of the plane. The degree of this torsion is influenced by the steric hindrance imposed by the ortho-substituents. In the case of this compound, the fluorine atom at the 2-position and the iodine atom at the 3-position are expected to exert significant steric pressure on the carboxylic acid group. This steric repulsion may force the carboxylic acid group to adopt a non-planar conformation relative to the benzene ring.

Furthermore, the orientation of the hydroxyl group within the carboxylic acid function gives rise to two possible conformers: syn and anti. The syn conformer, where the hydroxyl proton is directed towards the carbonyl oxygen, is generally more stable due to the formation of an intramolecular hydrogen bond. However, in the crystalline state, intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules is a dominant feature, typically leading to the formation of centrosymmetric dimers.

The presence of multiple halogen substituents with varying sizes and electronic properties (I > Br > F) introduces additional complexity. The large van der Waals radii of iodine and bromine atoms can lead to significant intramolecular repulsion, not only with the carboxylic acid group but also with each other and the adjacent fluorine atom. These repulsive interactions will likely result in distortions of the benzene ring from a perfect hexagonal geometry and influence the bond lengths and angles of the substituents.

While specific crystallographic data is not available, a hypothetical representation of key structural parameters for this compound in a crystalline state, based on data from analogous structures, is presented below.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value Range | Influencing Factors |

| C-COOH Torsion Angle | 10-30° | Steric hindrance from ortho-fluoro and ortho-iodo groups. |

| C-Br Bond Length | ~1.90 Å | Standard sp² C-Br bond length. |

| C-I Bond Length | ~2.10 Å | Standard sp² C-I bond length. |

| C-F Bond Length | ~1.35 Å | Strong C-F bond due to high electronegativity of fluorine. |

| O-H···O Hydrogen Bond | 2.6-2.7 Å | Formation of intermolecular carboxylic acid dimers. |

Note: These values are estimations based on related structures and theoretical considerations, as direct experimental data for this compound is not publicly available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique "molecular fingerprint" of this compound. Each vibrational mode corresponds to a specific molecular motion, such as stretching or bending of bonds, and the frequencies of these vibrations are sensitive to the molecular structure and environment.

The IR and Raman spectra of this compound are expected to be rich and complex due to the presence of multiple functional groups and the low symmetry of the molecule. Key characteristic vibrational bands can be assigned to the carboxylic acid group, the aromatic ring, and the carbon-halogen bonds.

Carboxylic Acid Vibrations:

O-H Stretch: A broad and intense absorption band is anticipated in the IR spectrum in the region of 2500-3300 cm⁻¹, characteristic of the stretching vibration of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

C=O Stretch: A strong and sharp band corresponding to the carbonyl stretch is expected around 1700 cm⁻¹. The exact position is sensitive to the electronic effects of the halogen substituents and the extent of hydrogen bonding.

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretching and the in-plane and out-of-plane bending of the O-H group will appear in the fingerprint region (below 1500 cm⁻¹).

Aromatic Ring Vibrations:

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the benzene ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the number and intensity of these bands.

Carbon-Halogen Vibrations:

C-F Stretch: The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration will appear at a lower frequency, generally in the 600-500 cm⁻¹ region.

C-I Stretch: The C-I stretching vibration is expected at an even lower frequency, typically below 500 cm⁻¹, due to the larger mass of the iodine atom.

The combination of these characteristic bands provides a unique spectroscopic signature for this compound, allowing for its identification and differentiation from other related compounds.

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| O-H stretch (in dimer) | 2500-3300 | IR |

| Aromatic C-H stretch | 3050-3150 | IR, Raman |

| C=O stretch | 1680-1720 | IR, Raman |

| Aromatic C=C stretch | 1400-1600 | IR, Raman |

| C-F stretch | 1200-1260 | IR |

| C-Br stretch | 500-600 | IR, Raman |

| C-I stretch | < 500 | Raman |

Note: These are predicted frequency ranges based on typical values for the respective functional groups and may vary in the actual spectrum of this compound.

Computational and Theoretical Studies of 5 Bromo 2 Fluoro 3 Iodobenzoic Acid

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a powerful tool for the computational study of molecular systems. For a molecule like 5-Bromo-2-fluoro-3-iodobenzoic acid, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide deep insights into its fundamental characteristics. mdpi.comnih.gov

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy structure on the potential energy surface. A key aspect of this analysis is the conformational landscape, particularly the orientation of the carboxylic acid group relative to the aromatic ring. mdpi.com

Due to the presence of the ortho-fluoro substituent, the carboxylic acid group is likely to exhibit a preference for a specific rotational conformation. In many ortho-substituted benzoic acids, the cis conformer (with the acidic proton oriented towards the ortho substituent) is often found to be the most stable due to intramolecular interactions. mdpi.comnih.gov However, the bulky iodine atom at the 3-position and the bromine at the 5-position will also exert significant steric and electronic effects, potentially leading to a non-planar arrangement of the carboxylic acid group with respect to the benzene (B151609) ring to minimize repulsion. researchgate.net

A systematic conformational search would typically be performed by rotating the C-COOH and C-OH bonds to identify all possible stable conformers and their relative energies. The optimized geometric parameters for the most stable conformer would provide valuable data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Representative Data)

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | 1.91 |

| C-F Bond Length (Å) | 1.36 |

| C-I Bond Length (Å) | 2.10 |

| C=O Bond Length (Å) | 1.22 |

| C-OH Bond Length (Å) | 1.35 |

| C-C-C-O Dihedral Angle (°) | 15.0 |

| O-C-O-H Dihedral Angle (°) | 2.5 |

Note: These are representative values based on calculations of similar halogenated benzoic acids and are intended for illustrative purposes.

Understanding the electronic structure of this compound is key to predicting its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

For this compound, the electron-withdrawing nature of the three halogen atoms and the carboxylic acid group is expected to lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests a higher reactivity. nih.gov The HOMO is likely to be localized on the electron-rich aromatic ring and the iodine atom, while the LUMO may be distributed over the carboxylic acid group and the carbon atoms attached to the halogens.

Analysis of the charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carboxylic acid would represent regions of high negative potential (red), while the acidic proton and the regions around the halogen atoms would exhibit positive potential (blue), indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 2: Predicted Electronic Properties of this compound (Representative Data)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values based on calculations of similar halogenated benzoic acids and are intended for illustrative purposes.

DFT calculations can also predict various spectroscopic properties, which can aid in the experimental characterization of the molecule.

NMR Spectroscopy: The chemical shifts of the single aromatic proton and the carbon atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov The predicted shifts would reflect the strong electron-withdrawing and anisotropic effects of the adjacent halogen substituents.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. researchgate.net This would show characteristic peaks for the O-H stretch, C=O stretch of the carboxylic acid, and the C-X (X=F, Br, I) stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. researchgate.net The calculations would likely predict π-π* transitions within the aromatic system, with the absorption maxima influenced by the halogen and carboxylic acid substituents.

Table 3: Predicted Spectroscopic Data for this compound (Representative Data)

| Spectroscopy | Predicted Feature | Value |

| ¹H-NMR | Aromatic Proton (ppm) | 8.1 |

| ¹³C-NMR | Carboxylic Carbon (ppm) | 168 |

| IR | C=O Stretch (cm⁻¹) | 1720 |

| IR | O-H Stretch (cm⁻¹) | 3450 |

| UV-Vis | λ_max (nm) | 285 |

Note: These are representative values and are intended for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions at the carboxylic acid group. By modeling the potential energy surface of a reaction, researchers can identify the transition states, intermediates, and products, as well as calculate the activation energies. nih.govrsc.org For instance, the mechanism of a Suzuki coupling at the iodine or bromine position could be investigated to understand the catalytic cycle and the factors influencing the reaction rate and yield. acs.org

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

The presence of multiple non-equivalent positions on the aromatic ring makes predicting the regioselectivity of reactions like nitration or further halogenation a key challenge. Computational methods can predict the most likely site of electrophilic attack by analyzing parameters derived from the electronic structure. acs.org Methods like calculating the Fukui functions, which indicate the change in electron density when an electron is added or removed, or analyzing the relative stability of the possible sigma-complex intermediates (Wheland intermediates) can provide a quantitative prediction of the regiochemical outcome. nih.govrsc.org For this compound, the interplay between the directing effects of the existing substituents would be a primary focus of such a study.

Molecular Dynamics Simulations for Solution-Phase Behavior

While DFT calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent. acs.org MD simulations model the movement of the molecule and the surrounding solvent molecules over time, allowing for the study of phenomena such as:

Solvation: How the molecule is solvated by different solvents (e.g., water, ethanol, DMSO) and the nature of the solute-solvent interactions.

Dimerization: Carboxylic acids are known to form hydrogen-bonded dimers in solution. rsc.orgacs.org MD simulations can explore the stability and dynamics of such dimers for this compound.

Conformational Dynamics: The flexibility of the molecule in solution, including the rotation of the carboxylic acid group and any out-of-plane distortions of the aromatic ring, can be monitored. nih.gov

These simulations are crucial for bridging the gap between theoretical calculations and the behavior of the molecule in a real-world chemical environment. researchgate.net

Future Research Perspectives and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of halogenated benzoic acids often involves multi-step processes that may use hazardous reagents and generate significant waste. chemistryjournals.net For instance, a common route to a related compound, 5-bromo-2-iodobenzoic acid, starts from 2-amino-5-bromobenzoic acid and proceeds through a diazotization reaction followed by treatment with potassium iodide. chemicalbook.com While effective, this Sandmeyer-type reaction utilizes sodium nitrite (B80452) and can require extensive purification, impacting its environmental footprint.

Future research is actively moving towards greener alternatives that prioritize atom economy, reduce waste, and utilize less toxic substances. researchgate.net Key strategies include:

Biosynthesis: The use of microorganisms and their enzymatic pathways presents a highly sustainable, long-term goal. researchgate.net Pathways like the shikimate pathway, which organisms use to produce aromatic amino acids, could potentially be engineered to create halogenated benzoic acid derivatives from simple carbon sources like glucose. mdpi.com

Electrochemical Synthesis: Electrosynthesis is an emerging green technology that uses electricity to drive chemical reactions. mdpi.com This method can reduce the need for chemical oxidizing or reducing agents. For example, the electrocarboxylation of 4-iodobenzonitrile (B145841) to synthesize 4-cyanobenzoic acid by capturing CO2 showcases a promising route that could be adapted for creating the carboxylic acid group on a pre-halogenated benzene (B151609) ring. mdpi.com

Alternative Solvents: A core principle of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Research into the synthesis of 5-Bromo-2-fluoro-3-iodobenzoic acid will likely explore its synthesis in these more benign solvent systems.

| Synthesis Strategy | Traditional Approach | Emerging Green Alternative | Key Advantages of Green Route |

| Reagents | Use of sodium nitrite, strong acids (e.g., H₂SO₄), and halogenating agents like NBS. chemicalbook.comgoogle.com | Use of enzymes (biocatalysis), electricity (electrosynthesis), or recyclable catalysts. mdpi.commdpi.com | Reduced toxicity, improved safety, potential for using renewable feedstocks. |

| Solvents | Often relies on volatile organic compounds (VOCs). google.com | Use of water, ionic liquids, or supercritical fluids. chemistryjournals.net | Lower environmental impact, reduced flammability and toxicity. |

| Waste Profile | Can generate significant byproducts and require extensive aqueous workups. chemicalbook.com | Higher atom economy, potential for catalyst recycling, and reduced waste streams. chemistryjournals.net | More efficient use of resources and lower disposal costs. |

Exploration of Novel Catalytic Systems for Derivatization

The three different halogen atoms (F, Br, I) on the benzene ring of this compound offer distinct reactive sites for derivatization. The carbon-iodine and carbon-bromine bonds are particularly well-suited for transition-metal-catalyzed cross-coupling reactions. While established methods like the Heck and Sonogashira reactions are already used for similar molecules sigmaaldrich.com, future research is focused on developing more advanced catalytic systems.

Emerging trends in this area include:

Immobilized Catalysts: To improve sustainability and cost-effectiveness, researchers are developing catalysts immobilized on solid supports. For example, palladium immobilized on modified mesoporous silica (B1680970) nanoparticles (Pd@Py₂PZ@MSNs) has been shown to be highly effective for C-C bond formation in environmentally friendly aqueous media. nih.gov Such systems allow for easy separation of the catalyst from the reaction mixture and its subsequent reuse.

Advanced Ligand Design: The efficiency and selectivity of a metal catalyst are heavily dependent on the organic ligands coordinated to it. Future work will involve designing and synthesizing novel ligands that can enhance the catalytic activity for specific cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the C-Br and C-I positions of the target molecule.

Copper-Catalyzed Couplings: Copper-based catalysts are gaining traction as a lower-cost and more abundant alternative to palladium. nih.gov Research into copper-catalyzed cross-coupling reactions to functionalize this compound could provide more economical synthetic routes for its derivatives.

Integration into Flow Chemistry Methodologies for Enhanced Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a transformative technology for chemical manufacturing. This methodology offers significant advantages over traditional batch processing, particularly in terms of safety, control, and scalability.

The application of flow chemistry to the synthesis of this compound is a significant area for future research.

Improved Safety: Syntheses involving hazardous intermediates, such as the diazonium salts formed during Sandmeyer reactions, can be managed much more safely in a flow reactor. google.com The small reaction volume at any given moment minimizes the risk associated with potentially explosive intermediates.

Enhanced Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and the suppression of side reactions.

Scalability: Scaling up a reaction from the lab to industrial production is often more straightforward and predictable with flow chemistry compared to batch processes. This makes it an attractive approach for the commercial synthesis of the compound. google.com

| Feature | Batch Chemistry | Flow Chemistry | Advantages for this compound Synthesis |

| Safety | Large volumes of reagents and intermediates are mixed at once, increasing risk. | Small volumes react continuously, minimizing hazards, especially with unstable intermediates like diazonium salts. google.com | Safer handling of potentially hazardous diazotization steps. |

| Heat Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Superior surface-area-to-volume ratio allows for rapid and precise temperature control. | Better management of exothermic halogenation or coupling reactions, leading to higher purity. |

| Scalability | Scaling up can be complex and may require significant process redesign. | Production is increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). google.com | More efficient and predictable transition from laboratory to industrial-scale production. |

Advanced Applications in Materials Science Precursor Synthesis

The unique structure of this compound, featuring a carboxylic acid group and three different halogens with distinct reactivities, makes it a highly valuable building block for advanced materials. The ability to selectively functionalize the C-I and C-Br bonds through orthogonal reactions (e.g., Sonogashira, Suzuki) allows for the programmed construction of complex molecular architectures.

Future applications in materials science are expected to leverage this versatility:

Covalent Organic Frameworks (COFs): The rigid structure and multiple reaction sites make this molecule an ideal monomer for the synthesis of 2D or 3D COFs. These porous crystalline polymers have applications in gas storage, catalysis, and sensing.

Organic Light-Emitting Diodes (OLEDs): Highly functionalized aromatic compounds are central to the development of materials for OLEDs. bldpharm.com Derivatives of this compound could be synthesized to act as host materials, emitters, or charge-transporting layers in next-generation display and lighting technology.

Functional Polymers: Incorporation of this compound into polymer chains can impart specific properties such as flame retardancy (due to the bromine content), altered electronic properties, and high refractive indices.

Liquid Crystals: The rigid, rod-like shape of derivatives that can be formed from this molecule makes it a candidate for creating novel liquid crystalline materials with specialized optical and electronic properties.

Q & A

How can I design a synthesis route for 5-Bromo-2-fluoro-3-iodobenzoic acid, considering competing halogen reactivities?

Answer:

- Stepwise Halogenation Strategy : Begin with a benzoic acid precursor (e.g., 2-fluoro-3-iodobenzoic acid). Introduce bromine via electrophilic substitution using FeBr₃ or AlBr₃ as a catalyst. Alternatively, employ directed ortho-metalation (DoM) to selectively install iodine at the 3-position after bromination.

- Reaction Optimization : Monitor competing halogenation pathways (e.g., Br vs. I reactivity). Use low temperatures (0–5°C) to suppress undesired dihalogenation.

- Validation : Confirm regiochemistry via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare with literature data for similar compounds (e.g., 5-Bromo-2-chlorobenzoic acid ).

What analytical techniques are critical for resolving structural ambiguities in polyhalogenated benzoic acids?

Answer:

- Multinuclear NMR :

- ¹⁹F NMR to confirm fluorine position (δ ~ -110 to -120 ppm for ortho-F).

- ¹H-¹³C HSQC/HMBC for C–I and C–Br coupling patterns.

- X-ray Crystallography : Resolve steric effects from bulky iodine substituents (e.g., as seen in 1-Bromo-3-fluoro-4-iodobenzene, mp 46–48°C ).

- Mass Spectrometry : Use isotopic patterns (Br: 1:1, I: 1:0.25) to distinguish between Br/I-containing fragments.

How do I address discrepancies in reported melting points for halogenated benzoic acids?

Answer:

- Purity Assessment : Impurities (e.g., residual solvents, dihalogenated byproducts) can depress melting points. Use HPLC (C18 column, 0.1% TFA/ACN gradient) to verify purity >98% .

- Crystallization Solvents : Recrystallize from ethanol/water (common for benzoic acids) vs. DCM/hexanes. For example, 4-Bromo-2-fluorocinnamic acid has mp 219–223°C when purified via EtOH .

- Literature Cross-Reference : Compare with structurally similar compounds (e.g., 5-Bromo-2-fluorobenzoic acid, CAS 146328-85-0 ).

What challenges arise in Suzuki-Miyaura cross-coupling reactions using iodinated benzoic acids?

Answer:

- Competitive Oxidative Addition : Iodo groups react faster than bromo in Pd-catalyzed couplings. Use Pd(PPh₃)₄ at 60–80°C to selectively activate C–I bonds while preserving C–Br .

- Acidic Protons : The carboxylic acid group may require protection (e.g., methyl ester) to avoid side reactions. Deprotect post-coupling with LiOH/THF/H₂O.

- Boronic Acid Compatibility : Reference protocols for 5-Bromo-2-fluoro-3-pyridineboronic acid (CAS 501435-91-2) .

How can computational methods aid in predicting reactivity of this compound?

Answer:

- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare with experimental data for 3-Bromo-5-fluoro-4-hydroxybenzaldehyde .

- Solvent Effects : Simulate solvation (e.g., DMSO, THF) to predict solubility and reaction pathways.

- Hammett Parameters : Use σ values for –Br (+0.26), –F (+0.34), and –I (+0.18) to estimate electronic effects on reaction rates.

What safety precautions are essential when handling polyhalogenated benzoic acids?

Answer:

- Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats). Refer to safety data for 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4) .

- Waste Disposal : Halogenated waste requires separate containers for incineration.

- Storage : Store at 0–6°C in amber vials to prevent photodegradation (e.g., as for (5-Bromo-2-fluorophenyl)acetonitrile ).

Key Methodological Recommendations

- Synthetic Reproducibility : Document reaction conditions rigorously (e.g., catalyst loading, solvent ratios) to address batch-to-batch variability.

- Contradiction Resolution : Cross-validate data using orthogonal techniques (e.g., NMR + X-ray for regiochemistry).

- Advanced Applications : Explore photoredox catalysis for C–I bond functionalization, leveraging iodine’s leaving group ability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.